N-[2-(Aminomethyl)phenyl]acetamide

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

This ortho-aminomethyl phenylacetamide is a structurally defined, position-sensitive probe for MAO-A and iNOS pathways. Unlike inactive meta/para isomers, its ortho amine governs critical binding geometry, delivering quantifiable selectivity (24-fold over MAO-B) and reproducible cellular functional activity. Use it to achieve target-specific modulation in neuropsychiatric and inflammation research—ensuring assay rigor and eliminating isomer-based confounding variables.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
CAS No. 117995-02-5
Cat. No. B13656724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Aminomethyl)phenyl]acetamide
CAS117995-02-5
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1CN
InChIInChI=1S/C9H12N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,6,10H2,1H3,(H,11,12)
InChIKeyAQBIIRHDGPBWRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Aminomethyl)phenyl]acetamide (CAS 117995-02-5): A Selective MAO-A and iNOS Inhibitor for Medicinal Chemistry Research


N-[2-(Aminomethyl)phenyl]acetamide (CAS 117995-02-5) is an ortho-substituted phenylacetamide derivative belonging to the class of N-substituted-2-phenylacetamides [1]. This organic compound (molecular formula C9H12N2O; MW 164.20 g/mol) functions as a versatile biochemical probe and drug discovery intermediate, demonstrating quantifiable inhibitory activity against several therapeutically relevant enzymes, most notably monoamine oxidase A (MAO-A) and inducible nitric oxide synthase (iNOS) [2]. Its simple yet strategically functionalized structure (ortho-aminomethyl substitution on an acetanilide core) serves as a privileged scaffold, with its activity profile being exquisitely sensitive to positional isomerism, making it a structurally defined reference compound for structure-activity relationship (SAR) campaigns.

Why Generic Substitution of N-[2-(Aminomethyl)phenyl]acetamide (CAS 117995-02-5) in Research Assays Yields Non-Reproducible Data


Substitution of N-[2-(Aminomethyl)phenyl]acetamide with structurally related analogs—particularly its meta- or para-isomers (e.g., N-(3-aminomethyl-phenyl)-acetamide) or unsubstituted phenylacetamide—is scientifically invalid due to a profound positional isomerism effect on target engagement . The ortho-aminomethyl group is not a passive substituent; it critically governs binding orientation and intermolecular hydrogen bonding geometry, directly impacting inhibitory potency and isoform selectivity profiles across key enzyme classes (MAO, iNOS) [1]. Furthermore, the free amine at the ortho-position imparts distinct physicochemical properties (e.g., LogP ~2.45) and a unique vector for derivatization that is absent in meta/para isomers [2]. Therefore, use of a non-identical analog compromises the quantitative integrity of biochemical assays, introduces uncontrolled variables in SAR studies, and leads to erroneous conclusions in drug discovery workflows.

Quantitative Differentiation Evidence for N-[2-(Aminomethyl)phenyl]acetamide (117995-02-5) Against Comparators


High-Affinity, Isoform-Selective MAO-A Inhibition Differentiates Ortho Isomer from Broader-Spectrum Phenylacetamide Analogs

N-[2-(Aminomethyl)phenyl]acetamide demonstrates sub-micromolar to low nanomolar inhibitory potency against Monoamine Oxidase A (MAO-A), with a pronounced isoform selectivity profile not observed in unsubstituted phenylacetamide baseline controls. Specifically, against human recombinant MAO-A, the compound exhibits an IC50 of 50 nM, while against rat brain MAO-A, it shows even higher potency with an IC50 of 2 nM [1]. Crucially, this activity is coupled with a significant selectivity window over MAO-B, where the compound exhibits an IC50 of 1,200 nM against the human isoform, translating to a 24-fold selectivity for MAO-A over MAO-B [1].

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Functional iNOS Inhibition in Cellular Context at Sub-Micromolar Potency

The compound functions as a confirmed inhibitor of inducible Nitric Oxide Synthase (iNOS), demonstrating functional cellular activity. In a cell-based assay measuring inhibition of nitric oxide (NO) production, N-[2-(Aminomethyl)phenyl]acetamide exhibited an EC50 of 280 nM against human iNOS expressed in HEK293 cells [1]. This functional potency validates the compound's ability to penetrate cellular membranes and engage the intracellular target to modulate NO signaling pathways, a key differentiator from simple enzyme-only binders or compounds that may suffer from poor cell permeability.

Nitric Oxide Synthase Inflammation Cell-Based Assay

Quantified Physicochemical Profile: LogP Differentiates Ortho Isomer from More Polar Analogs

The ortho-substitution pattern of the aminomethyl group imparts a distinct balance of lipophilicity and polarity crucial for medicinal chemistry optimization. N-[2-(Aminomethyl)phenyl]acetamide exhibits a calculated LogP of 2.45 and a polar surface area (PSA) of 58.61 Ų [1]. This stands in contrast to more polar derivatives, such as 4-Amino-N-(4-carbamoylphenyl)benzamide (calculated LogP ≈ 0.84), which, while possessing enhanced aqueous solubility, demonstrates a reduced potential for passive membrane permeability and blood-brain barrier penetration .

Physicochemical Properties Medicinal Chemistry Lead Optimization

Structurally Distinct Ortho-Aminomethyl Vector Enables Downstream Derivatization Not Feasible with Meta/Para Isomers

The unique ortho-relationship between the aminomethyl and acetamide moieties creates a distinct geometry and intramolecular hydrogen-bonding pattern, enabling the compound to serve as a privileged scaffold for generating diverse chemical libraries [1]. This structural feature is absent in its meta and para isomers (e.g., N-(3-aminomethyl-phenyl)-acetamide and N-(4-aminomethyl-phenyl)-acetamide), which lack the ability to form analogous constrained conformations that can be critical for specific target engagement in receptor pockets . Furthermore, the free amine at the ortho-position provides a synthetic handle for the direct introduction of a wide range of substituents (e.g., sulfonamides, ureas, amides) to rapidly explore SAR around a fixed pharmacophoric core.

Medicinal Chemistry SAR Studies Chemical Synthesis

Validated Research and Industrial Application Scenarios for N-[2-(Aminomethyl)phenyl]acetamide (CAS 117995-02-5)


Neuroscience Research: MAO-A Inhibition Probe for Investigating Serotonergic and Dopaminergic Pathways

Based on its quantifiable MAO-A isoform selectivity (IC50 = 2-50 nM) with a 24-fold window over MAO-B [1], this compound serves as a high-value chemical probe for dissecting the role of MAO-A in neurotransmitter catabolism (serotonin, norepinephrine, dopamine). It can be employed in in vitro enzymatic assays and cell-based models to study MAO-A-dependent neurotoxicity, mood regulation, and the pharmacology of antidepressant candidates. Its use ensures target-specific modulation, reducing confounding results associated with dual MAO inhibition.

Inflammation and Oncology Research: Cellular Model iNOS Inhibitor to Dissect Nitric Oxide Signaling

Given the confirmed cellular functional EC50 of 280 nM against human iNOS [2], this compound is directly applicable as a validated tool to probe the iNOS/NO pathway in inflammatory and tumor microenvironments. It can be used in cell-based assays (e.g., with HEK293, RAW 264.7 macrophages) to investigate iNOS-mediated immune evasion, angiogenesis, and cytokine storm pathologies, providing a well-characterized reference molecule for phenotypic screening and target validation studies.

Medicinal Chemistry Lead Optimization: Ortho-Aminomethyl Scaffold for CNS Drug Discovery

The compound's favorable physicochemical properties (LogP = 2.45, PSA = 58.61 Ų) [3] and its unique ortho-substitution pattern [4] position it as an ideal starting point for fragment-based drug design or lead optimization in CNS programs. Researchers can leverage the primary amine as a synthetic handle to generate focused libraries of amides, sulfonamides, or ureas, systematically exploring SAR to enhance potency, metabolic stability, and CNS penetration while maintaining the core pharmacophore that drives target engagement.

Academia and Biotech: A Defined Positive Control for Assay Development and Reproducibility

For academic core facilities and biotech companies developing high-throughput screens (HTS) for MAO or NOS enzymes, this compound offers a structurally simple, commercially available, and quantitatively characterized positive control. Its established IC50/EC50 values [1][2] and defined physicochemical signature [3] provide a reproducible benchmark for assay validation, Z'-factor determination, and cross-study data comparison, ensuring rigor and transparency in drug discovery workflows.

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